2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide
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Overview
Description
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a furan ring further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzazepine core through a cyclization reaction, followed by the introduction of the methoxy groups via methylation reactions. The furan ring is then attached through a coupling reaction with an appropriate furan derivative. The final step involves the acetamide formation through an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzazepine core can bind to receptors or enzymes, modulating their activity. The methoxy groups and furan ring may enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Similar core structure but different functional groups.
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Shares the methoxy groups but has a different core structure.
8- [5- (5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2- (4-methoxyphenyl)-4H-chromen-4-one: Contains methoxy groups and aromatic rings but differs in overall structure.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide lies in its combination of a benzazepine core with methoxy groups and a furan ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-10-14-6-8-22(20(24)12-15(14)11-18(17)26-2)13-19(23)21-7-5-16-4-3-9-27-16/h3-4,6,8-11H,5,7,12-13H2,1-2H3,(H,21,23) |
InChI Key |
HHYMGDBIXDSLNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC3=CC=CO3)OC |
Origin of Product |
United States |
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